Product packaging for Ceftazidime Impurity A(Cat. No.:)

Ceftazidime Impurity A

Cat. No.: B13396053
M. Wt: 546.6 g/mol
InChI Key: LRKHKETXQNDOKF-UHFFFAOYSA-N
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Description

Ceftazidime Impurity A, also known as Δ2-Ceftazidime ( 1000980-60-8), is a recognized related substance of the broad-spectrum cephalosporin antibiotic, Ceftazidime. This compound is a critical pharmaceutical reference standard essential for ensuring drug quality, safety, and efficacy. Its primary application is in analytical research and development, specifically for method development, validation (AMV), and rigorous Quality Control (QC) testing during the synthesis and formulation of Ceftazidime . It serves as a traceable benchmark for pharmacopeial standards (such as EP and USP) and is vital for Abbreviated New Drug Application (ANDA) submissions and commercial production . In silico ADMET and toxicity prediction studies have shown that the pharmacokinetic and toxicological profile of this compound is similar to that of the parent drug, Ceftazidime . Controlling such impurities is a cornerstone of patient safety, as they can influence the stability, efficacy, and toxicological profile of the final drug product . This thoroughly characterized impurity is supplied with a comprehensive Certificate of Analysis (CoA) to ensure regulatory compliance . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22N6O7S2 B13396053 Ceftazidime Impurity A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,9-10,14-15,18H,8H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKHKETXQNDOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Formation Pathways and Synthetic Considerations of Ceftazidime Impurity a

Origin and Occurrence in Ceftazidime (B193861) Manufacturing Processes

Ceftazidime Impurity A, identified as the Δ-3-isomer of Ceftazidime (also referred to as the Δ-2-isomer), is a structurally related impurity that can emerge during the complex manufacturing process of the active pharmaceutical ingredient (API). toku-e.comnih.govsynzeal.com Impurities in Ceftazidime can generally originate from various sources, including the starting materials, intermediates, reagents used in the synthesis, or as a result of degradation during manufacturing or storage. veeprho.comdaicelpharmastandards.com

This compound is specifically formed through the isomerization of the Ceftazidime molecule. This process involves the translocation of the carbon-carbon double bond within the dihydrothiazine ring of the cephalosporin (B10832234) structure from the 2-position to the 3-position. nih.gov The presence of this isomer is a critical quality attribute that must be monitored and controlled to ensure the safety and efficacy of the final drug product.

Impact of Synthetic Routes on Impurity Profile

The manufacturing of Ceftazidime is a multi-step chemical synthesis, and the chosen synthetic route significantly influences the final impurity profile. jfda-online.com Different methods may utilize various solvents, temperatures, and reagents, creating distinct chemical environments that can either promote or inhibit the formation of specific impurities. daicelpharmastandards.com

The formation of this compound is known to be a base-catalyzed reaction. imperial.ac.uk Therefore, synthetic pathways that involve steps conducted under basic (alkaline) conditions are more susceptible to the generation of this particular isomer. A kinetic study of the alkaline hydrolysis of several cephalosporins demonstrated that Ceftazidime undergoes this D³ to D² isomerization concurrently with the hydrolysis of the β-lactam ring. imperial.ac.uk The rate of this reversible, base-catalyzed isomerization is a key factor, and process parameters must be optimized to minimize the formation of the microbiologically inactive Δ-2-isomer. imperial.ac.uk

Process-Related Impurity Generation

This compound is classified as a process-related impurity because it is an isomer of the parent drug molecule generated during the manufacturing process. nih.gov Its formation is not due to contamination by an external substance but is the result of an unintended chemical transformation of Ceftazidime itself.

The underlying mechanism for this isomerization involves the abstraction of a proton from the carbon at the C-2 position, facilitated by the presence of a base. This leads to the formation of a resonance-stabilized carbanion intermediate. imperial.ac.uk Subsequent reprotonation can occur at either the C-2 position, which regenerates the original Ceftazidime molecule, or at the C-4 position, which results in the formation of the thermodynamically stable Δ-2-isomer, this compound. imperial.ac.uk Controlling the pH, temperature, and reaction time during critical steps is paramount to suppressing this pathway.

Impurity Source CategorySpecific Origin of this compoundKey Influencing Factors
Starting Materials Not a direct result of starting materials.N/A
Intermediates Can form from Ceftazidime intermediate under certain conditions.pH, Temperature, Solvent
Reagents Use of basic reagents or catalysts.Base strength, Concentration
Process Conditions Exposure to alkaline pH during synthesis, work-up, or purification.pH > 7.4, Elevated temperature
Degradation Chemical degradation of the API during processing.Presence of water, Basic conditions

Degradation Pathways Leading to this compound

Ceftazidime is known to be susceptible to degradation, particularly in aqueous solutions. veeprho.com Hydrolysis, which involves the cleavage of the β-lactam ring, is a primary degradation pathway. nih.govresearchgate.net However, the formation of Impurity A through isomerization represents another significant degradation route.

Studies have shown that the isomerization of the double bond is a decomposition behavior that can occur under various conditions, especially in aqueous solutions and under the influence of external factors like pH. nih.govimperial.ac.uk The high tension of the β-lactam ring system in cephalosporins makes the molecule prone to such rearrangements. nih.gov The degradation of Ceftazidime in aqueous solutions can therefore yield a mixture of products, including the Δ-3-isomer alongside products from the hydrolysis of the β-lactam ring and the side chain at C-3. nih.govresearchgate.net

Laboratory Synthesis Methodologies for Reference Standards

The availability of pure reference standards for impurities is essential for the development and validation of analytical methods used in quality control. jfda-online.com Pharmaceutical manufacturers and regulatory bodies rely on these standards to accurately identify and quantify impurities in drug substances and products. Companies specializing in pharmaceutical standards offer this compound, indicating its availability through laboratory synthesis. synzeal.comsimsonpharma.compharmaffiliates.com

The targeted laboratory synthesis of this compound is achieved by intentionally promoting the chemical transformation that is otherwise minimized during bulk manufacturing. Based on mechanistic studies, the most direct method for synthesizing Impurity A is through the controlled, base-catalyzed isomerization of pure Ceftazidime. imperial.ac.uk In this approach, Ceftazidime is treated with a base in an aqueous solution under defined conditions of temperature and time to facilitate the D³ to D² double bond migration. The resulting mixture is then subjected to purification, typically using preparative High-Performance Liquid Chromatography (HPLC), to isolate the Δ-2-isomer from the remaining Ceftazidime and other degradation products. jfda-online.com

Chemical Reactions for Targeted Impurity Synthesis (e.g., Diazomethane Treatment)

The specific chemical reaction employed for the targeted synthesis of an impurity depends on the impurity's structure. While a variety of reactions can be used, it is important to select a method that selectively generates the desired impurity.

For instance, the synthesis of a different known impurity, the methyl ester of Ceftazidime (Ceftazidime Impurity H), can be achieved by treating Ceftazidime with diazomethane. jfda-online.com This reaction specifically targets the carboxylic acid group for esterification.

However, for this compound, the key chemical reaction is base-catalyzed isomerization . imperial.ac.uk This reaction does not add any atoms but rather rearranges the structure of the parent molecule. The process can be summarized in the following steps:

Proton Abstraction: A base removes a proton from the C-2 position of the dihydrothiazine ring.

Carbanion Formation: A resonance-stabilized carbanion intermediate is formed.

Reprotonation: A proton is added to the C-4 position of the intermediate, leading to the final Δ-2-isomer structure.

Reaction TypeTarget ImpurityReagent/ConditionDescription
Base-Catalyzed Isomerization This compound Alkaline solution (e.g., carbonate buffer)Promotes the migration of the double bond from the Δ³ to the Δ² position within the cephalosporin core structure. imperial.ac.uk
Esterification Ceftazidime Impurity H (Methyl Ester)DiazomethaneSpecifically converts the carboxylic acid moiety on the side chain into a methyl ester. jfda-online.com

Analytical Method Development and Validation for Ceftazidime Impurity a

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography stands as the most prevalent and validated technique for the analysis of Ceftazidime (B193861) and its impurities. ijnrd.org Its high precision and reproducibility make it ideal for separating Ceftazidime from potential impurities and degradation products. ijnrd.org Various HPLC methods, particularly Reversed-Phase HPLC (RP-HPLC), have been developed and optimized for this purpose.

Reversed-Phase HPLC (RP-HPLC) Method Development and Optimization

The development of a robust RP-HPLC method is fundamental for the accurate analysis of Ceftazidime Impurity A. This process involves the careful selection and optimization of several key chromatographic parameters to achieve adequate separation and quantification.

Commonly, C18 columns, such as Alltima C18, Luna C18, or Hypersil ODS C18, are employed for the separation. nih.govasianpubs.org The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. Phosphate buffers are frequently used to control the pH, which is a critical factor in achieving good peak shape and resolution. nih.govasianpubs.orgresearchgate.net Acetonitrile is the most common organic solvent used, and its ratio with the aqueous buffer is optimized to control the retention times of the analyte and impurities. nih.govasianpubs.orgresearchgate.netjuniperpublishers.com Detection is almost universally carried out using a UV detector, with wavelengths set around 254 nm or 255 nm, where the chromophores of Ceftazidime and its related substances exhibit strong absorbance. nih.govasianpubs.orgresearchgate.netjuniperpublishers.com

Table 1: Examples of RP-HPLC Chromatographic Conditions for Ceftazidime and Impurity Analysis
ParameterCondition 1Condition 2Condition 3
ColumnAlltima C18 (250 mm x 4.6 mm, 5 µm) nih.govLuna C18 (250 mm × 4.6 mm; 5 µ) asianpubs.orgAtlantis dc18 (150 mm X 4.6 mm, 5µm) juniperpublishers.com
Mobile PhaseAcetonitrile and Ammonium Dihydrogen Phosphate Buffer (pH 3.9) nih.govBuffer (0.01M Disodium Hydrogen Phosphate, pH 5.0):Acetonitrile:Water (50:25:25 v/v/v) asianpubs.org0.02 M Anhydrous Sodium Acetate Buffer (pH 7.0): Acetonitrile (60:40 v/v) juniperpublishers.com
Flow Rate1.3 mL/min nih.gov1.5 mL/min asianpubs.org1.5 mL/min juniperpublishers.com
Detection Wavelength255 nm nih.gov254 nm asianpubs.org254 nm juniperpublishers.com
Column Temperature35°C nih.govAmbientNot Specified

Development of Stability-Indicating HPLC Methods

A crucial aspect of impurity analysis is the development of stability-indicating methods. These methods must be capable of separating the drug substance from its degradation products, process impurities, and other potential contaminants, thereby demonstrating the stability of the drug over time. juniperpublishers.comslideshare.net

To validate a method as stability-indicating, forced degradation studies are performed on the Ceftazidime drug substance. thescipub.com The drug is intentionally exposed to stress conditions such as acid (HCl), base (NaOH), oxidation (H₂O₂), heat, and UV light. thescipub.com The resulting degraded samples are then analyzed using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main Ceftazidime peak and from the peak corresponding to Impurity A. This ensures that any decrease in the concentration of the active ingredient due to degradation is accurately measured and that the impurity levels are not falsely reported due to co-eluting peaks.

Method Validation Parameters for Quantification and Identification

Once an HPLC method is developed, it must be validated in accordance with International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. juniperpublishers.com Validation involves demonstrating that the analytical procedure is accurate, precise, specific, sensitive, and robust.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of this compound, the method must demonstrate that the peak for this impurity is free from interference from Ceftazidime, other known and unknown impurities, and any degradation products. bvsalud.org This is often confirmed by analyzing placebo samples and conducting forced degradation studies. Peak purity analysis, using a photodiode array (PDA) detector, is also employed to confirm that the analyte peak is spectrally pure and not co-eluting with other substances. thescipub.com

Linearity demonstrates that the results obtained are directly proportional to the concentration of the analyte in the sample within a given range. juniperpublishers.com To determine linearity for this compound, a series of standard solutions at different concentrations are prepared and analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (r) is expected to be close to 1.0000. nih.gov The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. juniperpublishers.com

Table 2: Examples of Linearity Data for Ceftazidime and Impurities
AnalyteLinearity Range (µg/mL)Correlation Coefficient (r or r²)Source
Ceftazidime50-1500.9995 asianpubs.org
Ceftazidime0.267-10691.0000 nih.gov
Ceftazidime100-400>0.9999 juniperpublishers.com
Pyridine (B92270) (Impurity)5-50>0.9999 juniperpublishers.com

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. tbzmed.ac.ir The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. tbzmed.ac.irpharmacyjournal.in These parameters are crucial for quantifying trace-level impurities like this compound. They are typically determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio. juniperpublishers.comtbzmed.ac.ir For impurity quantification, the LOQ must be at or below the reporting threshold for that impurity.

Table 3: Examples of LOD and LOQ Values for Ceftazidime and Impurities
AnalyteLOD (µg/mL)LOQ (µg/mL)Source
Ceftazidime0.0800.244
Unknown Impurities0.13-0.1420.262-0.284
Ceftazidime3.4010.33 juniperpublishers.com
Pyridine (Impurity)0.160.49 juniperpublishers.com
Precision and Accuracy

The validation of an analytical method hinges on its demonstrated precision and accuracy. Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy, on the other hand, denotes the closeness of the test results obtained by the method to the true value.

For Ceftazidime and its impurities, high-performance liquid chromatography (HPLC) methods have been developed and validated, demonstrating a high degree of precision. nih.gov The precision of these methods is typically assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. iosrphr.org Studies have reported relative standard deviations (RSDs) for inter-day and intra-day determinations to be as low as 0.72% and 0.91%, respectively, for ceftazidime and its related substances. nih.gov

Accuracy is often evaluated through recovery studies, where a known amount of the impurity is spiked into a sample matrix and the percentage of the impurity recovered by the analytical method is calculated. For HPLC and UPLC-MS/MS methods developed for ceftazidime, excellent recovery percentages have been reported, often ranging from 98.64% to 100.91%. scielo.br

Table 1: Representative Precision and Accuracy Data for Ceftazidime Analytical Methods
ParameterAnalytical MethodResultReference
Inter-day Precision (RSD)HPLC0.72% nih.gov
Intra-day Precision (RSD)HPLC0.91% nih.gov
Accuracy (Recovery)UPLC-MS/MS99.36% - 100.91% scielo.br
Accuracy (Recovery)Spectrophotometry98.64% - 99.73% scielo.br
Robustness and System Suitability

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net System suitability testing (SST) is an integral part of many analytical procedures and is used to verify that the analytical system is performing adequately for the intended analysis. loesungsfabrik.de

The robustness of a method is evaluated by intentionally varying parameters such as the pH of the mobile phase, column temperature, flow rate, and detector wavelength. omicsonline.org The results of these variations are then assessed to determine if they have a significant impact on the analytical results. researchgate.net

System suitability tests are established during method validation and are performed before or during the analysis of samples. loesungsfabrik.de These tests typically include parameters such as peak resolution, tailing factor, theoretical plates, and injection repeatability to ensure the chromatographic system is functioning correctly. loesungsfabrik.de For instance, a system suitability requirement might specify a resolution of not less than 2.0 between the impurity peak and the main compound peak.

Table 2: Common System Suitability Parameters
ParameterTypical Acceptance Criterion
Resolution (Rs)> 2.0
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)> 2000
Relative Standard Deviation (RSD) of replicate injections≤ 2.0%

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Quantitative Analysis

Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for the identification and quantification of impurities in pharmaceuticals. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and selectivity.

In the context of this compound, LC-MS/MS (tandem mass spectrometry) can be employed for structural elucidation and quantitative analysis. The technique allows for the determination of the molecular weight of the impurity and provides fragmentation patterns that aid in its structural identification. jfda-online.com For quantitative purposes, UPLC-MS/MS methods have been developed and validated for ceftazidime, demonstrating low limits of quantitation, often in the microgram per milliliter (µg/mL) range. scielo.br

Electrophoretic Techniques

Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) is a capillary electrophoresis technique that can be used for the separation of both charged and neutral molecules. eurjchem.com It utilizes surfactants at a concentration above their critical micelle concentration to form micelles, which act as a pseudo-stationary phase. scispace.com

MEKC has been successfully applied to the analysis of ceftazidime and its related impurities. nih.gov The method offers high separation efficiency and requires only small sample volumes. researchgate.net In a validated MEKC method for ceftazidime and its impurities, good reproducibility for migration times and corrected peak areas were achieved, with RSD values of 0.3% and 1.0%, respectively. nih.gov The limit of detection for related impurities can be as low as 0.2 µg/ml, allowing for the determination of impurity levels below 0.1%. nih.gov

Other Chromatographic and Spectroscopic Approaches for Impurity Profiling

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used chromatographic technique for the separation and identification of substances. analyticaltoxicology.com It is a simple, rapid, and cost-effective method that can be used for impurity profiling of pharmaceuticals. researchgate.net

In the analysis of ceftazidime, TLC has been used to detect impurities that may not be resolved by certain HPLC methods. jfda-online.com The European Pharmacopoeia includes TLC methods for the examination of related compounds in ceftazidime. jfda-online.com Preparative TLC can also be employed to isolate impurities for further structural elucidation. analyticaltoxicology.com While not as quantitative as HPLC, high-performance TLC (HPTLC) can provide accurate and precise quantitative results when coupled with densitometric scanning. analyticaltoxicology.comnih.gov

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are powerful techniques for the separation and identification of volatile organic compounds. In the context of Ceftazidime, these methods are primarily employed to detect and quantify residual solvents and other volatile impurities that may be present from the manufacturing process.

A study focusing on the organic volatile impurities in Ceftazidime utilized a solid-phase microextraction (SPME) method coupled with GC and GC-MS. This approach identified several volatile impurities, including pyridine, which can be a degradation product of Ceftazidime, as well as residual solvents like acetone, methylene (B1212753) chloride, and diethylamine. nih.gov For quantitative analysis, an external standard method was employed, demonstrating good accuracy and linearity with detection limits for the identified solvents ranging from 0.51 to 1.06 ppm. nih.gov

The GC-MS technique is particularly effective for the qualitative analysis of unknown peaks that may appear during routine testing for residual solvents. shimadzu.com Modern GC-MS instruments with differential vacuum systems can perform analyses under conditions specified by pharmacopeias, such as USP <467>, allowing for efficient identification of these unknown volatile impurities. shimadzu.com

Table 1: GC and GC-MS Parameters for Volatile Impurity Analysis in Ceftazidime

ParameterGC ConditionsGC-MS Conditions
Column Rtx-5Sil MS (30 m x 0.25 mm, 0.5-µm df) amazonaws.comFused silica (B1680970) capillary column
Carrier Gas Helium amazonaws.comHelium
Injection Mode Headspace-SPME nih.govHeadspace shimadzu.com
Temperature Program Initial: 40°C (hold 1 min), Ramp: 6°C/min to 280°C (hold 10 min) amazonaws.comIsothermal or gradient, depending on the method
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
Quantification External Standard Method nih.govBased on ion abundance and comparison to standards

Fourier Transform Infrared (FT-IR) Spectroscopy for Quantitative Determination

Fourier Transform Infrared (FT-IR) spectroscopy is a non-destructive analytical technique that can be utilized for both qualitative and quantitative analysis of pharmaceutical substances. Its application in the quantitative determination of impurities, including this compound, is gaining traction due to its speed and simplicity.

FT-IR spectroscopy can be used to detect the presence of impurities by identifying characteristic functional groups and comparing the sample spectrum to a reference standard. farmaciajournal.comijrar.orgnih.gov For quantitative purposes, a calibration curve is constructed by plotting the absorbance of a specific vibrational band against known concentrations of the analyte. ijrar.orgscispace.comsapub.org

A study on the quantitative analysis of Ceftazidime in powder for injection by infrared spectroscopy demonstrated the method's validity. scispace.comsapub.orgsemanticscholar.org The method involved measuring the absorbance of the aromatic ring band between 1475-1600 cm⁻¹. scispace.comsapub.org The calibration curve was linear over a concentration range of 0.5 to 7.0 mg with a high regression coefficient (0.9998). scispace.comsapub.org The study confirmed the method's selectivity, precision, and accuracy, with a mean recovery of 98.98%. scispace.comsapub.org This indicates that FT-IR can be a reliable and inexpensive alternative for routine quality control. scispace.comsapub.org

Table 2: Validation Parameters for Quantitative FT-IR Analysis of Ceftazidime

Validation ParameterResultReference
Linearity Range 0.5 - 7.0 mg scispace.comsapub.org
Regression Coefficient (r²) 0.9998 scispace.comsapub.org
Mean Recovery 98.98% ± 0.70 scispace.comsapub.org
Relative Standard Deviation (RSD) < 2% sapub.org

Comprehensive Impurity Profiling and Quantification Strategies

A comprehensive impurity profiling strategy is essential for ensuring the quality and safety of Ceftazidime. This involves the use of multiple analytical techniques to identify, characterize, and quantify all potential impurities, including this compound.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity profiling for Ceftazidime. nih.govjfda-online.comresearchgate.net Various HPLC methods have been developed and validated for the determination of Ceftazidime and its impurities. nih.govresearchgate.net These methods are capable of separating a significant number of impurities, with one study reporting the separation of fourteen impurities. nih.govresearchgate.net The validation of these HPLC methods typically includes assessments of linearity, accuracy, precision, and sensitivity, with limits of detection and quantification in the nanogram range. nih.govresearchgate.net

During the process development of Ceftazidime, unknown impurities exceeding the identification threshold of 0.1% have been detected. jfda-online.com The structural elucidation of such impurities often requires a combination of techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), FT-IR, and Nuclear Magnetic Resonance (NMR) spectroscopy. jfda-online.com One study successfully identified a new impurity as the methyl ester of Ceftazidime through this multi-technique approach. jfda-online.com

The development of stability-indicating methods is also a critical aspect of impurity profiling. These methods are designed to separate the active pharmaceutical ingredient from its degradation products and other impurities. juniperpublishers.com An RP-HPLC method was developed for the simultaneous estimation of Ceftazidime and its degradation product, pyridine, demonstrating good separation and validation according to ICH guidelines. juniperpublishers.com

Table 3: Overview of Analytical Techniques for Ceftazidime Impurity Profiling

Analytical TechniqueApplicationKey Findings
HPLC/RP-HPLC Separation and quantification of known and unknown impurities.Capable of separating over 14 impurities; validated for linearity, accuracy, and precision. nih.govresearchgate.net
LC-MS Identification and structural elucidation of unknown impurities.Used to determine the molecular weight of novel impurities. jfda-online.com
FT-IR Spectroscopy Qualitative identification and quantitative determination of impurities.Confirmed the structure of a synthesized impurity by identifying key functional groups. jfda-online.com
GC-MS Analysis of volatile impurities and residual solvents.Identified pyridine as a degradation product and various residual solvents. nih.gov

Degradation Kinetics and Stability Assessment of Ceftazidime Impurity a

Accelerated Degradation Studies (e.g., Thermal, Photolytic)

Accelerated degradation studies on Ceftazidime (B193861) have demonstrated its susceptibility to both thermal and photolytic stress, leading to the formation of impurities, including Impurity A. For instance, the degradation of Ceftazidime has been observed to increase with rising temperatures. However, specific studies quantifying the rate and extent of degradation of isolated Ceftazidime Impurity A under such stress conditions are not available in the reviewed literature.

Determination of Reaction Order and Kinetic Parameters

The existing body of research extensively discusses the reaction kinetics of Ceftazidime degradation. Depending on factors such as concentration, pH, and temperature, the degradation of the parent drug has been characterized as zero-order, first-order, or second-order. This information is vital for predicting the shelf-life and stability of Ceftazidime. Unfortunately, this level of detailed kinetic analysis has not been extended to this compound. The scientific literature lacks the specific data required to determine the reaction order and kinetic parameters for the degradation of this impurity.

Zero-Order Kinetics

While zero-order kinetics have been used to describe the degradation of Ceftazidime in certain scenarios, there is no available data to suggest that this compound degrades according to this model.

First-Order Kinetics

Similarly, although the degradation of Ceftazidime often follows first-order kinetics, there is a lack of published studies that have investigated and confirmed first-order degradation for this compound.

Influence of Environmental and Processing Factors on Degradation Rate

Temperature Effects on Degradation

Temperature is a critical factor influencing the degradation rate of Ceftazidime, with higher temperatures generally leading to increased degradation and the formation of impurities like Impurity A. While it is logical to assume that temperature would also affect the stability of this compound, specific studies quantifying this effect on the impurity itself are absent from the available literature.

Light Exposure (Ultraviolet and Visible Radiation) Effects

The degradation of ceftazidime in reconstituted samples is significantly accelerated by exposure to both UV and visible light, with as much as 85% degradation of the parent drug observed after 24 hours of exposure. sapub.org This extensive degradation of the parent compound implies a complex mixture of degradants, where the concentration of Impurity A may initially increase and then decrease as it undergoes further degradation. The development of a yellowish color in reconstituted ceftazidime solutions upon exposure to ultraviolet radiation is a visual indicator of this degradation process. sapub.org

Solvent and pH Effects on Aqueous Stability

The aqueous stability of this compound is intricately linked to the pH of the solution. The degradation of ceftazidime, which leads to the formation of Impurity A, is known to be pH-dependent. The hydrolysis of the β-lactam ring in ceftazidime is a primary degradation pathway and is catalyzed by both acidic and basic conditions. ptfarm.plnih.gov The rate of degradation of ceftazidime generally increases as the pH moves away from its optimal stability range.

Impact of Reconstitution on Degradation Extent

The process of reconstituting ceftazidime for injection from its powdered form into an aqueous solution significantly impacts the stability of both the parent drug and its impurities. Ceftazidime is notably less stable in aqueous solutions compared to its solid state. sapub.org The formation of this compound (also known as the Δ-2 isomer) has been identified as a degradation pathway in reconstituted solutions. nih.govnih.gov

Studies have shown that the degradation of ceftazidime in reconstituted samples is extensive, particularly when exposed to stress conditions such as elevated temperatures and light. sapub.org Stability-indicating data has been obtained for both ceftazidime and its Δ-2 isomer in reconstituted vials under various storage conditions. The table below summarizes the stability of ceftazidime and the formation of Impurity A in a reconstituted solution at different temperatures.

Storage ConditionCeftazidime StabilityThis compound (Δ-2 isomer)Reference
4°C for 7 daysStableFormation observed nih.gov
10°C for 7 daysDegradation observedIncreased formation nih.gov
20°C for 24 hoursSignificant degradationSignificant formation nih.gov
30°C for 24 hoursExtensive degradationExtensive formation nih.gov

Comparative Degradation Behavior with the Parent Ceftazidime Compound

The degradation behavior of this compound is intrinsically linked to that of its parent compound, ceftazidime. The formation of Impurity A is a direct consequence of the degradation of ceftazidime in aqueous solutions. The primary degradation pathway involves the isomerization of the double bond in the dihydrothiazine ring of the ceftazidime molecule from the Δ-3 to the Δ-2 position, forming this compound. nih.govnih.gov

The rate of formation of Impurity A is dependent on factors that affect the stability of ceftazidime, such as temperature, pH, and light. For instance, at elevated temperatures, the degradation of ceftazidime accelerates, leading to a more rapid formation of Impurity A. nih.gov

While ceftazidime itself is unstable in aqueous solutions, its degradation leads to a mixture of products, including Impurity A and pyridine (B92270). nih.govnih.gov The degradation of ceftazidime in reconstituted solutions follows apparent zero-order and second-order kinetics, depending on the conditions. sapub.org It is plausible that the degradation of this compound would also follow complex kinetics, as it can be both formed from ceftazidime and degraded into other products.

The following table provides a comparative summary of the degradation characteristics of ceftazidime and what is known about this compound.

FactorCeftazidimeThis compoundReference
Formation Parent compoundDegradation product of ceftazidime nih.govnih.gov
Primary Degradation Pathway Hydrolysis of β-lactam ring, isomerization to Impurity AFurther degradation (details not extensively documented) ptfarm.plnih.gov
Effect of Temperature Degradation increases with temperatureFormation from ceftazidime increases with temperature nih.gov
Effect of Light Degrades under UV and visible lightPresumed to be light-sensitive sapub.org
Aqueous Stability Unstable, especially after reconstitutionPresent in degraded reconstituted solutions sapub.orgnih.gov
Optimal pH Stability pH 4.5 - 6.5Not definitively established nih.gov

Advanced Research Perspectives on Ceftazidime Impurity a

In Silico Prediction Methodologies for Impurity Profiling

To improve drug quality control, computational or in silico methods are utilized to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of ceftazidime (B193861) and its impurities. frontiersin.orgnih.gov These predictive approaches allow for an early assessment of an impurity's potential biological effects without the need for extensive laboratory testing.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the physicochemical, biological, and toxicological properties of chemicals based on their molecular structure. researchgate.net In the context of Ceftazidime Impurity A, QSAR models are employed to estimate its potential for toxicity. researchgate.netresearchgate.net

Research indicates that the pharmacokinetic and toxicity profiles of this compound (Δ-2-CAZ) are similar to those of the parent drug, ceftazidime. nih.govfrontiersin.orgnih.gov This similarity is attributed to Impurity A being the Δ²-isomer of ceftazidime, and predictive rules suggest that the toxicity of a Δ²-isomer is often comparable to the parent compound. nih.govfrontiersin.org QSAR software, such as the OECD QSAR Toolbox and Toxtree, can be used for precise predictions of these properties. frontiersin.orgresearchgate.netnih.gov These tools help in identifying potential structural alerts for genotoxicity, which for ceftazidime and its impurities, are often related to aromatic amine groups. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com This technique is instrumental in understanding the potential interactions between an impurity and biological targets, such as proteins and enzymes. researchgate.netresearchgate.net

For ceftazidime and its impurities, docking studies have been performed to predict interactions with specific protein residues, which can elucidate potential mechanisms of toxicity. nih.gov For instance, software packages like Discovery Studio 4.0 are used to perform docking simulations. nih.govnih.gov Studies have suggested that the scaffold of ceftazidime and its impurities may form hydrogen bonds with proteins like glutamate (B1630785) receptor metabotropic 1a (GRM1A), potentially leading to neurotoxic effects. nih.gov While the specific docking results for Impurity A are often presented in comparison to the parent drug, these simulations are crucial for assessing whether the impurity could have different or more potent interactions with biological targets. nih.gov

ADMET descriptors are computational parameters that predict the absorption, distribution, metabolism, excretion, and toxicity of a compound. nih.gov The pkCSM algorithm is a widely used tool that provides insights into the pharmacokinetic properties of molecules based on their chemical structure. nih.govfrontiersin.orgresearchgate.net

In silico analysis using pkCSM has been applied to ceftazidime and its impurities, including Impurity A. frontiersin.orgnih.gov The predictions indicate that both ceftazidime and Impurity A have similar ADMET parameters. nih.gov For example, both compounds are predicted to be substrates of P-glycoprotein, which suggests they may be actively transported in the body and could potentially have hepatotoxicity. nih.gov Although they are isomers, their biological activities are not expected to differ significantly based on these predictions. nih.gov

Table 1: Predicted ADMET Properties for Ceftazidime and Impurity A

Parameter Ceftazidime This compound Significance
Caco-2 Permeability Good Good Predicts intestinal absorption.
P-glycoprotein Substrate Yes Yes Indicates potential for active transport and drug-drug interactions.
Hepatotoxicity Potential Risk Potential Risk Suggests a possibility of liver toxicity.
Genotoxicity Alert Aromatic Amine Groups Aromatic Amine Groups Identifies structural features associated with potential DNA damage.

This table is generated based on findings from comparative in silico studies. nih.gov

Strategies for Impurity Control and Mitigation in Pharmaceutical Manufacturing

The control of impurities is a fundamental aspect of pharmaceutical manufacturing, guided by regulatory frameworks like the International Council for Harmonisation (ICH) guidelines. jfda-online.comnih.gov The goal is to minimize impurity levels to ensure the safety and efficacy of the final drug product.

Process optimization involves refining reaction and purification conditions to maximize the yield of the desired product while minimizing the formation of impurities. researchgate.net For ceftazidime, this requires a deep understanding of the reaction mechanisms that lead to the generation of Impurity A and other related substances.

Key strategies for minimizing impurity formation include:

Solvent and Reagent Selection: Choosing appropriate solvents and reagents can significantly influence reaction pathways and prevent side reactions that lead to impurities. nih.govresearchgate.net

Control of Reaction Conditions: Carefully controlling parameters such as temperature, pH, and reaction time is crucial. For instance, the formation of certain degradation products can be accelerated under specific pH or temperature conditions.

Use of Protective Groups: In complex syntheses, protecting reactive functional groups can prevent them from participating in unwanted side reactions.

In-Process Monitoring: Utilizing analytical techniques like High-Performance Liquid Chromatography (HPLC) during the manufacturing process allows for the real-time detection of impurity formation, enabling prompt adjustments to the process parameters. jfda-online.com

The development of high-purity manufacturing processes is aimed at producing ceftazidime that consistently meets stringent purity specifications. google.com This often involves a multi-faceted approach that combines optimized synthesis with advanced purification techniques.

Methods to achieve high purity include:

Advanced Crystallization Techniques: Crystallization is a critical step for purifying the final API. Optimizing parameters such as solvent systems, temperature profiles, and seeding can selectively crystallize the desired compound, leaving impurities behind in the solution. For example, adjusting the pH with an acid like phosphoric acid can induce the crystallization of high-purity ceftazidime. google.com

Chromatographic Purification: While often used at the laboratory scale, preparative chromatography can be employed to remove persistent impurities that are difficult to eliminate through crystallization alone. jfda-online.com

Starting Material Control: Ensuring the high purity of raw materials and intermediates is a proactive measure to prevent the introduction of impurities that could be carried through the synthetic process. nih.gov A patent for producing high-purity ceftazidime powder injection specifies that the final product should contain 99.70% to 99.95% ceftazidime, with strict limits on other impurities. google.com

Role of Impurity Reference Standards in Pharmaceutical Research

Impurity reference standards are highly purified and well-characterized compounds essential for the quality control and safety assessment of pharmaceutical products. pharmacy.bizalfa-chemistry.compharmaffiliates.com In the context of the antibiotic Ceftazidime, impurities such as this compound must be monitored and controlled to ensure the drug's efficacy and safety. daicelpharmastandards.com Reference standards for these impurities serve as benchmarks for their identification, quantification, and control throughout the drug development and manufacturing process. pharmiweb.com They are critical for validating analytical methods, performing stability studies, and ensuring batch-to-batch consistency, thereby upholding the stringent quality standards required by regulatory authorities. alfa-chemistry.compharmaffiliates.com

This compound, also known as Δ-2-ceftazidime or Ceftazidime delta-3-isomer, is a known related substance of Ceftazidime. synzeal.com The availability of a well-characterized reference standard for this impurity is fundamental for its accurate detection and quantification in the Ceftazidime active pharmaceutical ingredient (API) and final drug product.

Table 1: Chemical Identity of this compound

Identifier Data Source
Systematic Name (2RS,6R,7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-8-oxo-3-[(pyridin-1-ium-1-yl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate synzeal.comveeprho.com
Synonyms Δ-2-Ceftazidime, Ceftazidime delta-3-isomer synzeal.com
Molecular Formula C22H22N6O7S2 nih.gov
Molecular Weight 546.6 g/mol nih.gov

| CAS Number | 1000980-60-8 | veeprho.com |

Pharmacopoeial reference standards are established for use in the tests and assays prescribed in official pharmacopoeial monographs, such as those in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). veeprho.comedqm.eu The establishment of a pharmacopoeial reference standard for an impurity like this compound is a meticulous process involving its preparation and comprehensive characterization. pharmtech.com

Preparation

The preparation of a reference standard begins with obtaining the material in a highly purified form. veeprho.comcreative-biolabs.com This can be achieved through:

Chemical Synthesis: The impurity may be synthesized independently. This approach allows for greater control over the final product's purity.

Isolation and Purification: The impurity can be isolated from bulk batches of the active pharmaceutical ingredient (API) where it is present. pharmtech.com This is often followed by further purification steps, such as preparative chromatography, to achieve the requisite high level of purity.

The selected batch of the purified compound, intended to serve as the reference standard, must be of the highest possible purity and should be stable. veeprho.compharmtech.com

Characterization

Once a high-purity batch is prepared, it undergoes extensive characterization to confirm its identity, purity, and other critical properties. pharmtech.comcreative-biolabs.com This process utilizes a battery of validated analytical techniques to build a comprehensive profile of the material. The level of characterization depends on the intended use of the standard. pharmtech.com For a quantitative standard used in assays, a full characterization is necessary.

The characterization of a reference standard for this compound would typically involve the following analytical methods:

Table 2: Analytical Techniques for Characterization of Reference Standards

Technique Purpose Details
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of organic impurities. A primary method to determine the purity of the standard by separating it from other related substances. creative-biolabs.com
Mass Spectrometry (MS) Structural confirmation and molecular weight determination. Techniques like LC-MS can be used to confirm the molecular weight (546.6 g/mol for the free base) and fragmentation pattern, which helps in structural elucidation. jfda-online.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation. 1H and 13C NMR provide detailed information about the molecular structure, confirming the identity of the compound and distinguishing it from isomers like Ceftazidime. jfda-online.com
Infrared (IR) Spectroscopy Confirmation of functional groups. Provides a characteristic fingerprint of the molecule based on the vibrations of its chemical bonds. jfda-online.com
Elemental Analysis Confirmation of the empirical formula. Determines the percentage composition of elements (C, H, N, S) in the compound, which should match the theoretical values for its molecular formula (C22H22N6O7S2).
Thermogravimetric Analysis (TGA) Determination of water content and residual solvents. Measures changes in mass as a function of temperature to quantify volatile components.

| Karl Fischer Titration | Specific quantification of water content. | A highly accurate method for determining the amount of water in the material. |

Collaborative studies involving multiple laboratories may also be conducted to test the proposed reference substance using various validated techniques to ensure the reliability of the characterization data.

The certification of a reference material is a formal process that culminates in a certificate of analysis, providing comprehensive information about the material, its properties, its assigned value with associated uncertainty, and a statement of metrological traceability. wikipedia.orgcwsabroad.com

Certification

A Certified Reference Material (CRM) is a reference material that has been characterized by a metrologically valid procedure for one or more of its properties. wikipedia.organsi.org The production and certification of CRMs are often performed by accredited Reference Material Producers under stringent quality guidelines, such as ISO 17034. riccachemical.comsigmaaldrich.com

The certificate accompanying a CRM is a critical document that includes:

The identity of the material.

The certified property value (e.g., purity).

The measurement uncertainty associated with the certified value. ansi.org

A statement of metrological traceability. wikipedia.org

The method(s) used to determine the certified value.

This certification provides users with a high degree of confidence in the accuracy and reliability of the reference standard. cwsabroad.com

Traceability

Metrological traceability is a fundamental concept for reference materials, ensuring that a measurement result can be related to a reference through a documented, unbroken chain of calibrations. sigmaaldrich.com For chemical reference standards, this traceability is often linked to the International System of Units (SI), typically the kilogram (for mass) or the mole (for amount of substance). riccachemical.comsigmaaldrich.com

Establishing traceability for a this compound reference standard means that its assigned purity value is linked back to primary standards through a rigorous and documented process. This ensures that measurements made using this standard are accurate, comparable, and reliable, regardless of where or when they are performed. riccachemical.com The use of CRMs with established traceability is a requirement for laboratories accredited under standards like ISO/IEC 17025. wikipedia.org This traceability underpins the validity of analytical data submitted to regulatory agencies, ensuring the quality and consistency of pharmaceutical products.

Q & A

Q. What computational tools predict the physicochemical properties and toxicity of this compound?

  • Methodological Answer : In silico approaches, such as molecular docking and density functional theory (DFT), calculate conformational energies and reactive sites. For toxicity prediction, tools like ProTox-II or ADMETLab assess mutagenicity and hepatotoxicity based on structural motifs .

Q. How do conformational dynamics of this compound influence its stability and reactivity?

  • Methodological Answer : Molecular dynamics simulations analyze low-energy conformers and transition states. For example, comparing energy differences between conformers (e.g., 0.65 kcal/mol vs. 0.0 kcal/mol) identifies dominant structures under physiological conditions .

Q. What strategies resolve contradictions in impurity quantification data from orthogonal analytical platforms?

  • Methodological Answer : Cross-validation using multivariate statistical analysis (e.g., principal component analysis) identifies systematic errors. Harmonizing LC-MS/MS and HPLC data through standardized calibration curves and internal standards improves consistency .

Q. How can degradation pathways of this compound be mapped under accelerated stability conditions?

  • Methodological Answer : Forced degradation studies (e.g., exposure to UV light, acidic/basic hydrolysis) followed by LC-HRMS identify degradation products. Pathway elucidation involves tracking mass shifts (e.g., +16 Da for oxidation) and fragment ion patterns .

Q. What role do non-targeted impurity profiling approaches play in identifying unknown impurities related to this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with untargeted metabolomics workflows detects trace impurities. Multivariate analysis (e.g., PLS-DA) differentiates batch-to-batch variations and prioritizes impurities for structural identification .

Q. How do regulatory guidelines (e.g., ICH Q3A) influence impurity control strategies for this compound in academic research?

  • Methodological Answer : ICH Q3A mandates establishing identification thresholds (e.g., 0.1% for daily doses ≤2 g) and qualifying impurities above thresholds via genotoxicity assays. Academic studies must align with these thresholds when proposing analytical limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.